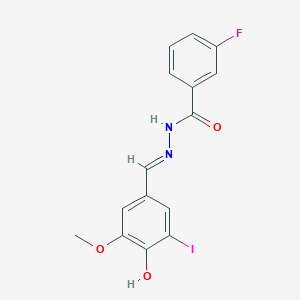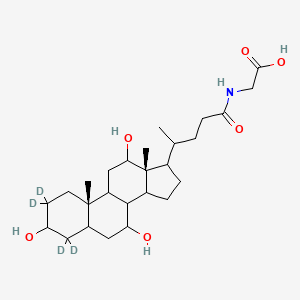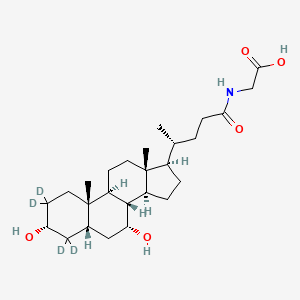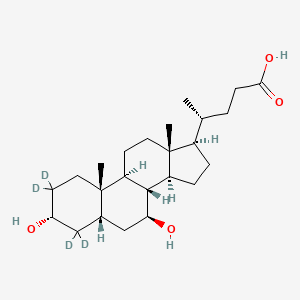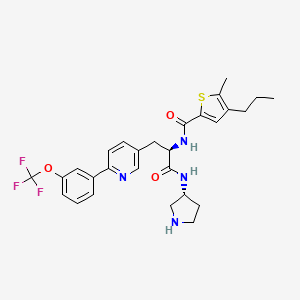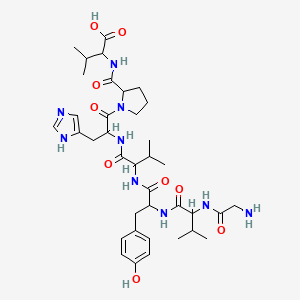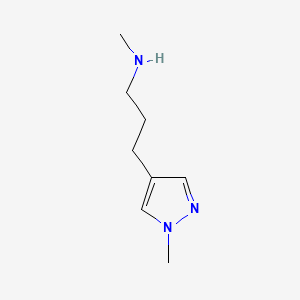
1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is an organic compound characterized by a pyridinone ring substituted with an aminoethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-3-methoxypyridine.
Alkylation: The hydroxyl group is alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to nucleophilic substitution with ethylenediamine under reflux conditions to introduce the aminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Imines or amides.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Aminoethyl)-3-ethoxypyridin-2(1H)-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
CAS No. |
1263095-65-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.196 |
IUPAC Name |
1-(2-aminoethyl)-3-methoxypyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-5-10(6-4-9)8(7)11/h2-3,5H,4,6,9H2,1H3 |
InChI Key |
MWDZTXHETIOMDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CN(C1=O)CCN |
Synonyms |
1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


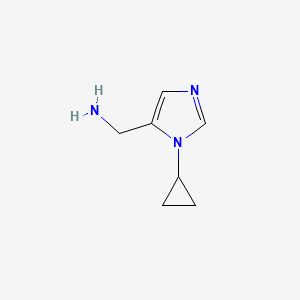
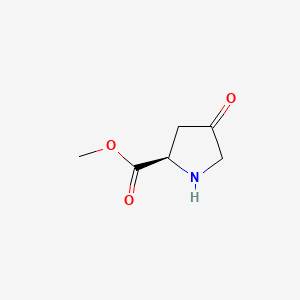
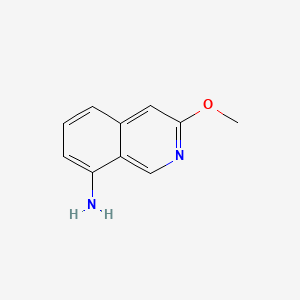
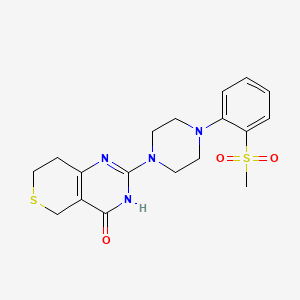
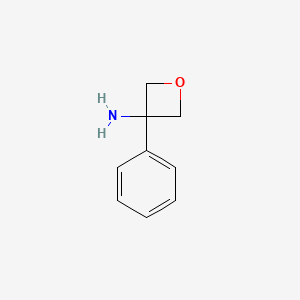
![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
